4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Photoluminescence Properties
A study by Lin-Fang Shi et al. (2012) on novel luminescent Eu(III) complexes, incorporating naphthalene derivatives and morpholine components, demonstrated the compounds' efficient sensitization by ligands, resulting in high-intensity, narrow half-peak width, monochromic light emissions. These properties suggest potential applications in photoluminescence and optoelectronic devices (Shi et al., 2012).
Anticancer and Antibacterial Activities
Another study by P. Ravichandiran et al. (2015) synthesized a series of naphthalene-1,4-dione derivatives, demonstrating that certain compounds exhibited significant antibacterial activity, with one compound showing a notably low minimum inhibitory concentration (MIC) against Proteus vulgaris. This suggests the potential for these compounds to be further explored for antibacterial applications (Ravichandiran et al., 2015).
Nonlinear Optical Properties
A study focused on the nonlinear optical (NLO) properties of N-[(Naphthalen-5-yl)methyl]-4-nitrobenzamine revealed significant first static hyperpolarizability, indicating potential applications in photovoltaic device fabrication due to enhanced NLO responses (Varghese et al., 2019).
Synthetic Methodologies and Chemical Interactions
Research by Zhaofu Fei et al. (2001) on the reactivity of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with various nucleophiles, including morpholine, highlights the importance of understanding chemical reactivity and interaction mechanisms for developing new synthetic routes and applications in chemical synthesis (Fei et al., 2001).
properties
IUPAC Name |
4,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-32-23-14-20(21(28(30)31)15-24(23)33-2)25(29)26-16-22(27-10-12-34-13-11-27)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,14-15,22H,10-13,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSIMMFKXGVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.